molecular formula C33H27IrN3 B1451540 Tris(2-phenylpyridine)iridium CAS No. 94928-86-6

Tris(2-phenylpyridine)iridium

Cat. No. B1451540
CAS RN: 94928-86-6
M. Wt: 657.8 g/mol
InChI Key: UEEXRMUCXBPYOV-UHFFFAOYSA-N
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Description

Tris(2-phenylpyridine)iridium, abbreviated as [Ir(ppy)3], is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It’s a yellow-green solid and a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands . It is electroluminescent, emitting green light .


Synthesis Analysis

The complex is prepared by cyclometalation reactions of 2-phenylpyridine and iridium trichloride, as represented by this idealized equation: IrCl3 + 3 C6H5-C5H4N → Ir(C6H4-C5H4N)3 + 3 HCl . A study also synthesized deuterated Ir(ppy)3-D24, which showed improved device stability and lifetime .


Molecular Structure Analysis

The complex is observed with the facial stereochemistry, which is chiral . A computational study of Ir(ppy)3 has been presented .


Chemical Reactions Analysis

The complex and many analogues have been investigated for application in photoredox catalysis . Its excited state has a reduction potential of −2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ .


Physical And Chemical Properties Analysis

Ir(ppy)3 is a yellow-green solid . It is electroluminescent, emitting green light . It has a molar mass of 654.793 g·mol−1 .

Scientific Research Applications

1. Applications in Organic Electronics and Photocatalysis Tris(2-phenylpyridine)iridium, commonly referred to as [Ir(ppy)3], is notable for its versatile applications, particularly in organic electronics. It has been extensively utilized in the manufacturing of organic light-emitting diodes (OLEDs) due to its efficient electroluminescence properties. Additionally, [Ir(ppy)3] serves as an effective photocatalyst in various organic reactions, demonstrating its broad utility in organic synthesis and material science. The analysis of its INS spectrum and density functional theory calculations highlight the significant role of intermolecular interactions in these applications (Parker, 2019).

2. Biomedical Imaging and Phototherapy In the biomedical field, [Ir(ppy)3] has been functionalized with amino acids for potential applications in cellular imaging and phototherapy. Studies have shown that these functionalized complexes can be effectively utilized for phosphorescence imaging of living cells, offering a new avenue for diagnostic and therapeutic applications in medicine (Steunenberg et al., 2012).

3. Photophysical Properties and Synthetic Applications Research has also been conducted on the synthesis of [Ir(ppy)3] complexes with various ligands, exploring their photophysical properties. This includes studies on mixed-ligand complexes and their potential applications in areas such as photoluminescence and electrochemistry. Such research contributes to the development of new materials with tailored electronic and optical properties (Lepeltier et al., 2014).

4. Electrochemiluminescence Systems Electrochemiluminescence (ECL) systems based on [Ir(ppy)3] have been investigated for their high efficiency. The study of electron transfer generation and ECL emission in [Ir(ppy)3] enhances understanding of its applications in analytical chemistry, particularly in the development of sensitive detection systems (Kapturkiewicz & Angulo, 2003).

5. Photoluminescence Decay Dynamics The decay dynamics of photoluminescence in [Ir(ppy)3] has been a topic of interest, especially considering its application in highly efficient electro-phosphorescent devices. Understanding these dynamics is crucial for optimizing the performance and efficiency of OLEDs and similar devices (Akimoto et al., 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Ir(ppy)3 is the most frequently used precursor molecule for the synthesis of electro-phosphorescent materials, which are then used in organic light emitting diodes (OLEDs) . It provides green-color emission and high phosphorescence quantum yield close to unity . The complex has also been used as an efficient photocatalyst for a variety of organic processes .

properties

IUPAC Name

iridium;2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H9N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-9H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEXRMUCXBPYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27IrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-phenylpyridine)iridium

CAS RN

94928-86-6
Record name Tris(2-phenylpyridine)iridium
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,090
Citations
D Bruce, MM Richter - Analytical chemistry, 2002 - ACS Publications
The electrochemiluminescence (ECL) of Ir(ppy) 3 (ppy = 2-phenylpyridine) is reported in acetonitrile (CH 3 CN), mixed CH 3 CN/H 2 O (50:50 v/v), and aqueous (0.1 M KH 2 PO 4 ) …
Number of citations: 190 pubs.acs.org
C Adachi, MA Baldo, SR Forrest… - Applied Physics …, 2000 - pubs.aip.org
We demonstrate high-efficiency organic light-emitting devices employing the green electrophosphorescent molecule, fac tris(2-phenylpyridine)iridium [ Ir(ppy) 3 ], doped into various …
Number of citations: 407 pubs.aip.org
XY Wang, RN Prabhu, RH Schmehl, M Weck - Macromolecules, 2006 - ACS Publications
A series of fac-Ir(ppy) 3 complex functionalized poly(styrene)s and poly(N-vinylcarbazole)-co-poly(styrene)s were synthesized. The emission wavelength of all polymers could be readily …
Number of citations: 82 pubs.acs.org
EB Namdas, A Ruseckas, IDW Samuel… - The Journal of …, 2004 - ACS Publications
We present time-resolved photoluminescence (PL) studies of novel first- and second-generation electrophosphorescent fac-tris(2-phenylpyridine) iridium(III) [Ir(ppy) 3 ] cored …
Number of citations: 141 pubs.acs.org
T Matsushita, T Asada, S Koseki - The Journal of Physical …, 2007 - ACS Publications
The mechanisms of radiative processes from electronically excited states were investigated for tris(2-phenylpyridine)iridium [Ir(ppy) 3 ]. It was found that low-lying excited singlet and …
Number of citations: 79 pubs.acs.org
J Fine, K Diri, AI Krylov, C Nemirow, Z Lu… - Molecular …, 2012 - Taylor & Francis
A computational study of tris(2-phenylpyridine)iridium, Ir(ppy) 3 , is presented. The perspective is that of using organo-transition-metal complexes as phosphorescent species in light-…
Number of citations: 26 www.tandfonline.com
YJ Pu, N Iguchi, N Aizawa, H Sasabe, K Nakayama… - Organic …, 2011 - Elsevier
The fully surrounded complexes by six host dendrons showed high photoluminescence quantum efficiency in a neat film, comparable to in a dilute solution. The surrounding host …
Number of citations: 25 www.sciencedirect.com
CL Lee, KB Lee, JJ Kim - Applied Physics Letters, 2000 - pubs.aip.org
Using APL format Page 1 Polymer phosphorescent light-emitting devices doped with tris„2-phenylpyridine… iridium as a triplet emitter Chang-Lyoul Lee, Kyung Bok Lee, and Jang-Joo …
Number of citations: 921 pubs.aip.org
K Ono, M Joho, K Saito, M Tomura, Y Matsushita… - 2006 - Wiley Online Library
In order to investigate an effective method for carrier injection into the phosphor of organic electroluminescent (EL)devices, we synthesized fac‐tris(2‐phenylpyridine)iridium [Ir(ppy) 3 ] …
WD Robinson, MM Richter - Luminescence, 2015 - Wiley Online Library
The spectroscopic, electrochemical and coreactant electrogenerated chemiluminescence (ECL) properties of Ir(ppy)3 (where ppy = 2‐phenylpyridine) have been obtained in aqueous …

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